2-Bromo-6-nitro-4-(trifluoromethyl)phenol
Overview
Description
2-Bromo-6-nitro-4-(trifluoromethyl)phenol, also known as BNTP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BNTP is a halogenated phenol that is commonly used in various research applications, including as a reagent in organic synthesis and as a fluorescent probe for detecting biological molecules.
Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Derivatives : Zhou Shiyang (2012) explored the synthesis of derivatives related to 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, focusing on 2,4,6-bromo-4'-nitro-diphenyl ether. The study detailed the influence of various reaction conditions on yield, achieving up to 94.0% synthesis yield Zhou Shiyang (2012).
Structural and Spectral Analysis
- Vibrational Spectra and Theoretical Calculations : Krishnakumar et al. (2009) conducted FTIR and FT Raman spectral analysis of compounds including 2-bromo-4-chloro phenol. The study utilized density functional theory for molecular structure and geometry optimization, contributing to the understanding of vibrational wavenumbers and aiding in the interpretation of spectra Krishnakumar et al. (2009).
Biological and Pharmacological Activities
- Antimicrobial Activity : Tavman et al. (2010) investigated the antimicrobial properties of certain derivatives of this compound. Their study found selective antibacterial activity against Staphylococcus epidermidis, highlighting potential pharmaceutical applications Tavman et al. (2010).
Material Science and Catalytic Applications
- Nickel(II) Complexes Synthesis : Ren et al. (2011) synthesized and characterized dinuclear nickel(II) complexes using a phenol-based ligand, including 2-bromo-4-nitro phenols. These complexes were explored for their potential in catalyzing phosphodiesterase activity, indicating applications in material science and catalysis Ren et al. (2011).
Agricultural Applications
- Plant Growth Regulation : Wain and Harper (1967) explored the effect of various phenols, including 2-bromo-6-nitrophenols, on plant growth. They found that these compounds induced significant responses in plant cell elongation, suggesting potential use in agriculture Wain & Harper (1967).
Environmental and Sensing Applications
- Environmental Toxicology : Koch and Sures (2018) provided a comprehensive review of the environmental concentrations and toxicology of tribromophenols, related to this compound. They emphasized the importance of understanding the environmental impact of such compounds Koch & Sures (2018).
Safety and Hazards
“2-Bromo-6-nitro-4-(trifluoromethyl)phenol” may cause irritation to the eyes, skin, and respiratory tract. Therefore, direct contact should be avoided. It should be used in a well-ventilated area and appropriate personal protective equipment such as gloves, safety glasses, and a protective mask should be used . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as trifluoromethylbenzenes , which are known to interact with various biological targets.
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol . For instance, the compound’s stability can be affected by storage temperature . Additionally, the compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Properties
IUPAC Name |
2-bromo-6-nitro-4-(trifluoromethyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-4-1-3(7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBXDOKYQAZNPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612194 | |
Record name | 2-Bromo-6-nitro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206759-48-0 | |
Record name | 2-Bromo-6-nitro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.